



Application Notes and Protocols: CCCI-01

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Compound of Interest		
Compound Name:	CCCI-01	
Cat. No.:	B1668731	Get Quote

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Introduction

CCCI-01, with the chemical name N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a small molecule inhibitor of centrosome clustering.[1][2] In many cancer cells, the presence of an abnormal number of centrosomes (supernumerary centrosomes) is a common characteristic. To ensure their survival and proliferation, these cells cluster their extra centrosomes into two functional poles during mitosis, enabling a bipolar cell division. **CCCI-01** disrupts this clustering process, leading to the formation of multipolar spindles and subsequent cell death in cancer cells, while exhibiting a greater differential response and sparing normal cells which typically have a normal centrosome count.[1][2][3] This selective action makes **CCCI-01** a promising candidate for targeted anti-cancer therapy.[1][2]

These application notes provide detailed protocols for the preparation and storage of **CCCI-01** solutions, as well as a general methodology for its application in cell-based assays to study its effects on centrosome clustering and cancer cell viability.

Data Presentation Table 1: CCCI-01 Properties and Storage Recommendations



Parameter	Value/Recommendation	Source
Synonyms	Centrosome Clustering Chemical Inhibitor-01	[4]
Chemical Name	N2-(3-pyridylmethyl)-5-nitro-2- furamide	[1][2]
CAS Number	215778-97-5	[4]
Molecular Formula	C11H9N3O4	[4]
Molecular Weight	247.21 g/mol	[4]
Appearance	Solid	[5]
Short-term Storage	0 - 4 °C (days to weeks), dry and dark	[4]
Long-term Storage	-20 °C (months to years), dry and dark	[4]
Shipping Condition	Ambient temperature as non- hazardous chemical	[4]

Table 2: CCCI-01 Solubility

Solvent	Solubility	Notes	Source
DMSO	Soluble	Prepare stock solutions in anhydrous DMSO.	[6]
Ethanol	Insoluble	[6]	
Water	Insoluble	[6]	

Experimental Protocols

Protocol 1: Preparation of CCCI-01 Stock Solution

Materials:



- CCCI-01 solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, light-blocking microcentrifuge tubes

Procedure:

- Pre-warm the anhydrous DMSO to room temperature.
- Weigh the desired amount of **CCCI-01** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to the CCCI-01 powder to achieve the desired stock concentration (e.g., 10 mM).
- Vortex the solution until the CCCI-01 is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.
- Aliquot the stock solution into single-use volumes in sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term storage.

Protocol 2: Cell-Based Assay for Induction of Multipolar Spindles

Objective: To assess the effect of **CCCI-01** on centrosome clustering and spindle formation in cancer cells with supernumerary centrosomes (e.g., BT-549 breast cancer cell line).

Materials:

- BT-549 cells (or other suitable cancer cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **CCCI-01** stock solution (e.g., 10 mM in DMSO)
- Control vehicle (DMSO)



- Glass coverslips, sterile
- 6-well plates
- Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibodies: anti-α-tubulin (for microtubules) and anti-γ-tubulin or anti-pericentrin (for centrosomes)
- Fluorescently labeled secondary antibodies
- DAPI or Hoechst stain (for DNA)
- · Antifade mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed BT-549 cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of treatment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
- Treatment:
 - Prepare working concentrations of CCCI-01 by diluting the stock solution in complete cell culture medium. A typical concentration range to test is 1-10 μM.[2]
 - Prepare a vehicle control by diluting DMSO to the same final concentration as the highest
 CCCI-01 treatment.
 - Remove the old medium from the cells and add the medium containing the different concentrations of CCCI-01 or the vehicle control.



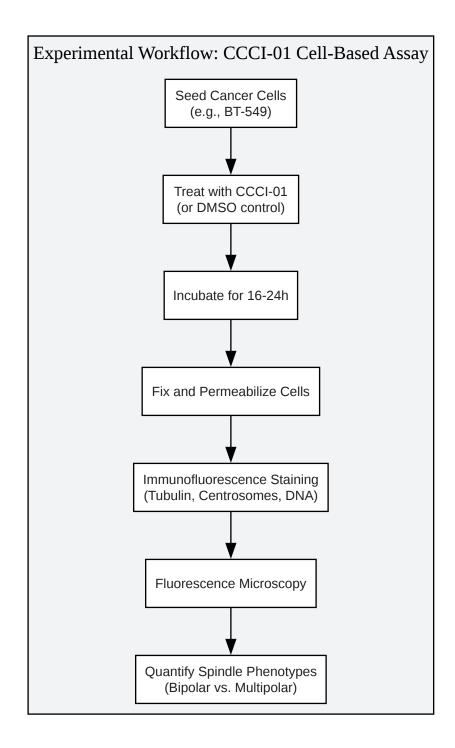
- Incubate the cells for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
- Immunofluorescence Staining:
 - Wash the cells twice with PBS.
 - Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
 - Wash the cells three times with PBS.
 - Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
 - Incubate the cells with primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-γ-tubulin) diluted in blocking buffer overnight at 4°C.
 - Wash the cells three times with PBS.
 - Incubate the cells with fluorescently labeled secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488 and goat anti-rabbit IgG-Alexa Fluor 594) and a DNA stain (DAPI or Hoechst) diluted in blocking buffer for 1 hour at room temperature in the dark.
 - Wash the cells three times with PBS.
- Microscopy:
 - Mount the coverslips onto glass slides using an antifade mounting medium.
 - Visualize the cells using a fluorescence microscope.
 - Capture images of mitotic cells, identifying the microtubules (α-tubulin), centrosomes (γ-tubulin/pericentrin), and DNA.
- Data Analysis:



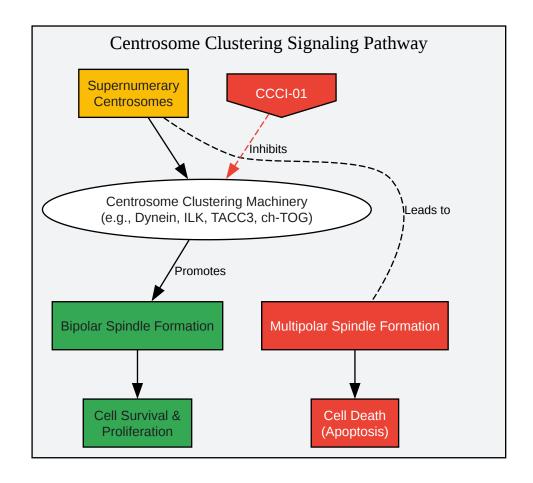
- Quantify the percentage of mitotic cells with bipolar versus multipolar spindles for each treatment condition.
- A significant increase in the percentage of cells with multipolar spindles in the CCCI-01
 treated groups compared to the vehicle control indicates inhibition of centrosome
 clustering.

Visualizations









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